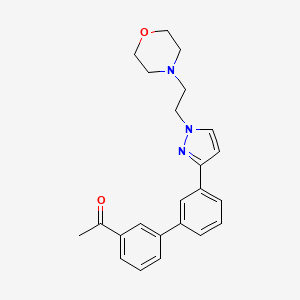
1-(3'-(1-(2-Morpholinoethyl)-1H-pyrazol-3-yl)biphenyl-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3'-{1-[2-(morpholin-4-yl)ethyl]pyrazol-3-yl}[1,1'-biphenyl]-3-yl)ethan-1-one is a member of the class of pyrazoles 1-[2-(morpholin-4-yl)ethyl]pyrazole carrying an additional 3'-acetyl-1,1'-biphenyl-3-yl group at position 3. An antagonist at LRH-1. It has a role as a LRH-1 antagonist. It is a member of pyrazoles, a member of morpholines, a methyl ketone, a ring assembly and an aromatic ketone.
Mécanisme D'action
Target of Action
LRH-1 Inhibitor-3, also known as 1-(3’-(1-(2-Morpholinoethyl)-1H-pyrazol-3-yl)biphenyl-3-yl)ethanone or 1-[3-[3-[1-(2-morpholin-4-ylethyl)pyrazol-3-yl]phenyl]phenyl]ethanone, primarily targets the Liver Receptor Homolog-1 (LRH-1) . LRH-1 is a member of the nuclear receptor superfamily and is a ligand-regulated transcription factor that plays crucial roles in metabolism, development, and immunity .
Mode of Action
It is known that lrh-1 can be modulated by various synthetic ligands . When a ligand binds to the Ligand Binding Domain (LBD) of LRH-1, it induces a conformational change of the binding pocket, altering the orientation of the ligand-dependent activation function domain (AF-2). This drives the recruitment of cofactors, and the resulting complex translocates to the nucleus, where it binds to specific DNA-recognized binding sites, thereby affecting the expression of downstream genes .
Activité Biologique
1-(3'-(1-(2-Morpholinoethyl)-1H-pyrazol-3-yl)biphenyl-3-yl)ethanone, commonly referred to as LRH-1 Inhibitor-3, is a compound that exhibits significant biological activity, particularly as an antagonist of the Liver Receptor Homolog-1 (LRH-1). This compound belongs to the class of pyrazoles and morpholines and has garnered attention for its potential therapeutic applications in various fields, including oncology and infectious diseases.
The primary mechanism of action for this compound is its role as an LRH-1 antagonist . LRH-1 is involved in regulating genes associated with metabolic processes, reproductive functions, and cancer progression. By inhibiting LRH-1, this compound may disrupt pathways that contribute to tumor growth and proliferation.
Antitumoral Activity
Research indicates that this compound exhibits concentration-dependent antitumoral activity against pancreatic adenocarcinoma cells. In a study by Kothari et al. (2016), the compound displayed significant cytotoxic effects, suggesting its potential use in cancer therapy targeting LRH-1 dependent pathways .
Antibacterial Activity
Recent studies have shown that derivatives related to this compound possess notable antibacterial properties. For instance:
- Staphylococcus aureus and Escherichia coli were effectively inhibited by synthesized pyrazole derivatives, with electron-withdrawing substitutions enhancing activity against Gram-positive bacteria .
Antifungal Activity
The compound has also been linked to antifungal activity. A series of structurally related pyrazole derivatives demonstrated moderate inhibitory effects against Gibberella zeae , indicating potential applications in fungicidal strategies .
Antiviral Effects
Notably, derivatives of this compound have shown promise as inhibitors of HIV-1 replication . A study highlighted N-arylsulfonyl derivatives that effectively reduced viral replication, suggesting a viable avenue for antiviral therapy .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Condition | Mechanism/Effect | Reference |
|---|---|---|---|
| Antitumoral | Pancreatic Adenocarcinoma | LRH-1 antagonism leading to cytotoxicity | Kothari et al., 2016 |
| Antibacterial | Staphylococcus aureus | Electron-withdrawing substitutions enhance efficacy | Khumar et al., 2018 |
| Escherichia coli | Enhanced effectiveness through molecular docking | Khumar et al., 2018 | |
| Antifungal | Gibberella zeae | Moderate inhibitory activity | Liu et al., 2012 |
| Antiviral | HIV-1 | Inhibition of viral replication | Che et al., 2015 |
Detailed Research Findings
In a comprehensive study examining the antitumoral effects of the compound, it was found that treatment with varying concentrations resulted in significant cell death in pancreatic cancer cell lines. Flow cytometry analysis indicated that this was primarily due to apoptosis, highlighting the compound's potential as a chemotherapeutic agent .
The antimicrobial studies revealed that modifications in the chemical structure significantly impacted the biological efficacy against various pathogens. The findings suggest that further structural optimization could lead to more potent antimicrobial agents .
Propriétés
IUPAC Name |
1-[3-[3-[1-(2-morpholin-4-ylethyl)pyrazol-3-yl]phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-18(27)19-4-2-5-20(16-19)21-6-3-7-22(17-21)23-8-9-26(24-23)11-10-25-12-14-28-15-13-25/h2-9,16-17H,10-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRQICGVSRRRDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C3=NN(C=C3)CCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













